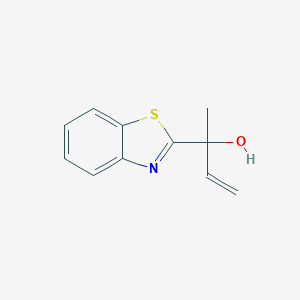
2-(2-Benzothiazolyl)-3-buten-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Benzothiazolyl)-3-buten-2-ol, also known as NSC-95397, is a synthetic compound that has gained attention in recent years due to its potential as a therapeutic agent in various diseases. This molecule belongs to the class of benzothiazole derivatives, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(2-Benzothiazolyl)-3-buten-2-ol is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this molecule has been shown to inhibit the activity of various enzymes involved in cell growth and proliferation. It has also been found to modulate the expression of genes involved in apoptosis and cell cycle regulation. In neurodegenerative disorders, 2-(2-Benzothiazolyl)-3-buten-2-ol has been shown to activate the Nrf2/ARE pathway, which is responsible for the expression of antioxidant and detoxifying enzymes. It has also been found to inhibit the activation of microglia, which are immune cells that play a role in neuroinflammation.
Biochemical and Physiological Effects:
2-(2-Benzothiazolyl)-3-buten-2-ol has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this molecule has been found to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative disorders, 2-(2-Benzothiazolyl)-3-buten-2-ol has been found to reduce oxidative stress and inflammation, leading to the protection of neurons. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In inflammation research, this molecule has been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-Benzothiazolyl)-3-buten-2-ol in lab experiments is its high purity and stability. This molecule can be synthesized in large quantities with high yield, making it suitable for various assays. It also has a low toxicity profile, which allows for higher concentrations to be used in experiments. However, one of the limitations of using this molecule is its limited solubility in water, which can affect its bioavailability and efficacy in vivo. It also requires further optimization for its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Direcciones Futuras
For research and development include its applications in disease treatment and diagnosis, as well as the development of new benzothiazole derivatives.
Métodos De Síntesis
The synthesis of 2-(2-Benzothiazolyl)-3-buten-2-ol involves the reaction of 2-mercaptobenzothiazole with acrolein in the presence of a base catalyst. The resulting product is then subjected to various purification steps to obtain the pure compound. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
2-(2-Benzothiazolyl)-3-buten-2-ol has been studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, this molecule has shown promising results in inhibiting the growth and proliferation of cancer cells. It has also been found to induce apoptosis, a process that leads to the death of cancer cells. In neurodegenerative disorders, 2-(2-Benzothiazolyl)-3-buten-2-ol has been shown to protect neurons from oxidative stress and reduce inflammation, which are key factors in the progression of these diseases. In inflammation research, this molecule has been found to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.
Propiedades
Número CAS |
193482-37-0 |
|---|---|
Fórmula molecular |
C11H11NOS |
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-yl)but-3-en-2-ol |
InChI |
InChI=1S/C11H11NOS/c1-3-11(2,13)10-12-8-6-4-5-7-9(8)14-10/h3-7,13H,1H2,2H3 |
Clave InChI |
UNKQJMUKWALKMG-UHFFFAOYSA-N |
SMILES |
CC(C=C)(C1=NC2=CC=CC=C2S1)O |
SMILES canónico |
CC(C=C)(C1=NC2=CC=CC=C2S1)O |
Sinónimos |
2-Benzothiazolemethanol,alpha-ethenyl-alpha-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



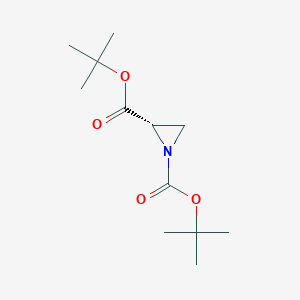
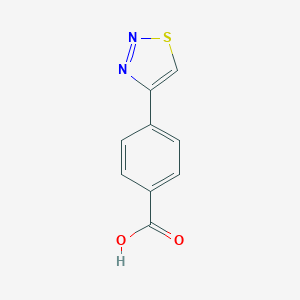
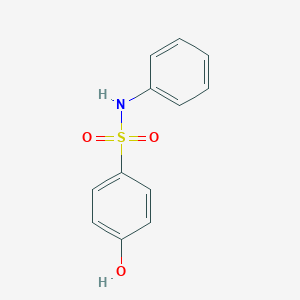
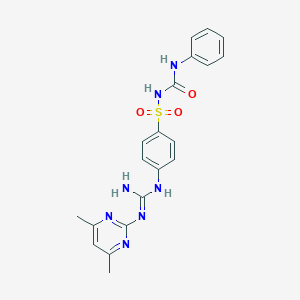
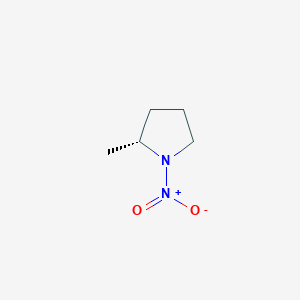
![Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate](/img/structure/B66488.png)
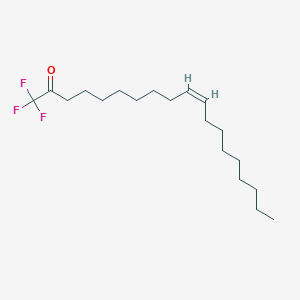
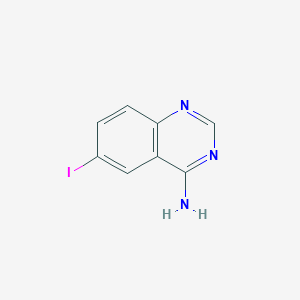
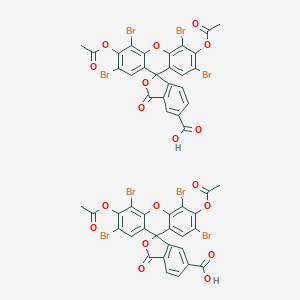
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B66496.png)
![4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid](/img/structure/B66497.png)
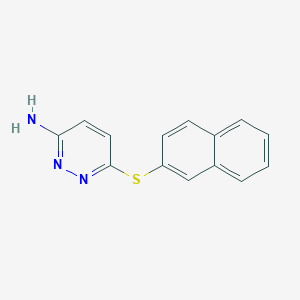
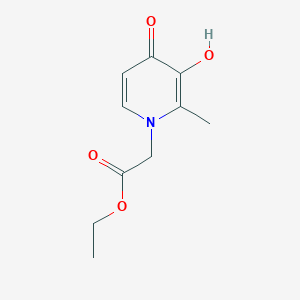
![N-carbamothioylimino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66506.png)